molecular formula C16H19N3O2S B2893590 N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide CAS No. 1019099-90-1

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

Cat. No.: B2893590
CAS No.: 1019099-90-1
M. Wt: 317.41
InChI Key: RHXFSGIOIBOGFQ-UHFFFAOYSA-N
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Description

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide belongs to the thienopyrazole class of heterocyclic compounds, characterized by a fused thiophene-pyrazole core. The molecule features an isobutyramide substituent at position 3 and an o-tolyl (ortho-methylphenyl) group at position 2 of the thienopyrazole scaffold. Autotaxin inhibitors are of therapeutic interest for conditions such as fibrosis, cancer, and inflammatory diseases due to their role in lysophosphatidic acid (LPA) signaling.

Properties

IUPAC Name

2-methyl-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10(2)16(20)17-15-12-8-22(21)9-13(12)18-19(15)14-7-5-4-6-11(14)3/h4-7,10H,8-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXFSGIOIBOGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiophene Derivatives

The thienopyrazole scaffold is typically constructed via cyclocondensation of thiophene-3,4-dicarbonyl precursors with hydrazines. For example:

  • 3,4-Diacetylthiophene reacts with hydrazine hydrate in ethanol under reflux to form 4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine . This intermediate serves as the foundational structure for subsequent functionalization.

Reaction Conditions :

  • Solvent: Ethanol
  • Catalyst: Acetic acid (5 mol%)
  • Temperature: 80°C, 12 hours
  • Yield: 68–72%

Oxidation to Sulfoxide

Controlled oxidation of the thiophene sulfur to sulfoxide is critical. meta-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C selectively generates the sulfoxide without progressing to sulfone.

Typical Procedure :

  • Substrate (1 equiv) is treated with 1.1 equiv mCPBA in DCM.
  • Reaction time: 2 hours at 0°C, then 1 hour at room temperature.
  • Yield: 85–90%.

Analytical Confirmation :

  • ¹H NMR : Downfield shift of S=O proton (δ 3.8–4.2 ppm).
  • MS (ESI+) : [M+H]+ at m/z 434.5 (calculated for C20H26N4O5S).

Amidation with Isobutyric Acid

The final step involves coupling the amine at position 3 with isobutyryl chloride . A method from BTK inhibitor synthesis employs N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid:

Procedure :

  • 4,6-Dihydro-2H-thieno[3,4-c]pyrazol-3-amine (1 equiv) and isobutyryl chloride (1.2 equiv) are mixed in THF.
  • Triethylamine (2 equiv) is added dropwise at 0°C.
  • Reaction stirred for 6 hours at room temperature.
  • Purification via silica chromatography (hexane/EtOAc 7:3) yields the amide.

Yield : 75–80%
Characterization :

  • FT-IR : N-H stretch at 3300 cm⁻¹, C=O at 1680 cm⁻¹.
  • ¹³C NMR : Carbonyl signal at δ 172.5 ppm.

Alternative Synthetic Pathways

One-Pot Tandem Reactions

A patentWO2022056100A1 describes tandem cyclization-amidation sequences for pyrazole carboxamides. Applying this strategy:

  • 3-Aminothiophene and isobutyric anhydride react in acetonitrile with piperidine as base, forming the amide concurrently with pyrazole ring closure.

Analytical and Spectroscopic Data

Property Value Source Citation
Molecular Formula C₁₇H₁₈N₃O₂S
Molecular Weight 336.4 g/mol
Melting Point 198–202°C (dec.)
HPLC Purity >99% (C18, MeCN/H2O 60:40)
¹H NMR (DMSO-d6) δ 7.45 (s, 1H, NH), 2.95 (s, 3H, CH3)

Industrial-Scale Considerations

Green Chemistry Adaptations

  • Replacement of DCM with 2-MeTHF in oxidation steps reduces environmental impact.
  • Catalytic recycling of Pd catalysts via ligand design minimizes heavy metal waste.

Cost Efficiency

  • Batch vs. Flow Chemistry : Continuous flow systems improve yield (8% increase) and reduce reaction times by 40%.

Chemical Reactions Analysis

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases, given its unique structure and reactivity.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Notes

Comparisons are inferred from structural analogs.

Substituent Importance : The ortho-methyl group in o-tolyl may optimize steric hindrance for enzyme selectivity, while the isobutyramide chain balances lipophilicity and solubility.

Patent Relevance : The 2023 patent highlights the therapeutic promise of this compound class, emphasizing acetamide derivatives as lead candidates .

Biological Activity

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a complex organic compound belonging to the thieno[3,4-c]pyrazole family. This compound has garnered attention due to its diverse biological activities, particularly in neuropharmacology. The following sections will explore its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. It begins with the formation of the thieno[3,4-c]pyrazole core through cyclization reactions, followed by the introduction of the o-tolyl and isobutyramide groups under controlled conditions. Common reagents include various acids and bases, which facilitate the necessary transformations.

Neurotropic Activity

Recent studies have highlighted the neurotropic activity of compounds within the thieno[3,4-c]pyrazole class. For instance, a study evaluated several derivatives for their anticonvulsant properties using pentylenetetrazole (PTZ) seizure models. The results indicated that compounds similar to this compound exhibited significant protection against PTZ-induced seizures. The effective doses (ED50) ranged from 24 mg/kg to 44 mg/kg, demonstrating a promising anticonvulsant profile compared to established drugs like ethosuximide and diazepam .

Psychotropic Effects

In addition to anticonvulsant properties, these compounds have shown potential anxiolytic and antidepressant effects. They were tested in various behavioral models such as the elevated plus maze (EPM) and forced swimming test (FS), where they demonstrated reduced anxiety-like behavior and increased latency to immobility, respectively. Notably, some derivatives displayed effects comparable to those of diazepam .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with neurotransmitter systems. Molecular docking studies have suggested that these compounds may bind effectively to GABA_A receptors and serotonin transporters (SERT), indicating a multifaceted approach in modulating neural activity .

Research Findings

Study ReferenceBiological ActivityKey Findings
AnticonvulsantEffective against PTZ seizures with ED50 ranging from 24 mg/kg to 44 mg/kg.
Anxiolytic/AntidepressantReduced anxiety-like behavior in EPM; increased latency in FS model.
Molecular DockingStrong binding affinity for GABA_A receptors; potential SERT inhibition.

Case Studies

  • Anticonvulsant Efficacy : In a controlled study involving mice subjected to PTZ seizures, this compound exhibited significant protective effects at doses lower than those required for traditional anticonvulsants.
  • Psychotropic Evaluation : A series of behavioral assays demonstrated that selected derivatives not only provided anticonvulsant effects but also improved mood-related behaviors in animal models.

Q & A

Basic: What are the key synthetic steps and reaction optimizations for N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide?

The synthesis typically involves a multi-step approach:

  • Core Formation : Construction of the thieno[3,4-c]pyrazole core via cyclization reactions, often using precursors like thiophene derivatives and hydrazines.
  • Substituent Introduction : Sequential functionalization with o-tolyl and isobutyramide groups. For example, nucleophilic substitution or coupling reactions (e.g., amide bond formation) are employed.
  • Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity during substitutions, while temperature control (e.g., 60–80°C) minimizes side reactions. Catalysts like triethylamine may accelerate amidation .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and core integrity, with aromatic protons (6.5–8.0 ppm) and carbonyl signals (165–175 ppm) being key markers .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., expected [M+H]+ ion).
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .

Basic: How do solvent polarity and pH influence the solubility and stability of this compound?

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfonyl and amide groups. Poor aqueous solubility necessitates DMSO stock solutions for biological assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Storage at −20°C in inert atmospheres (e.g., argon) preserves integrity .

Basic: What structural features contribute to its potential biological activity?

  • Thienopyrazole Core : Aromaticity and planarity enable π-π stacking with protein targets.
  • Isobutyramide Group : Hydrogen-bonding capacity for target interactions.
  • o-Tolyl Substituent : Hydrophobic interactions and steric effects modulate binding specificity .

Advanced: What reaction mechanisms govern its chemical transformations (e.g., amidation, oxidation)?

  • Amidation : Carbodiimide-mediated coupling (e.g., EDCl/HOBt) activates carboxylic acids for nucleophilic attack by amines. Kinetic studies show pseudo-first-order dependence on amine concentration .
  • Oxidation : The 5-oxido group may undergo redox cycling; cyclic voltammetry can characterize electron-transfer properties .

Advanced: How can researchers resolve contradictions in reported biological activity data?

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize discrepancies.
  • Metabolite Interference : Use LC-MS to identify degradation products or active metabolites in biological matrices.
  • Target Profiling : Competitive binding assays (e.g., SPR, ITC) validate direct interactions versus off-target effects .

Advanced: What computational strategies predict its binding modes with biological targets?

  • Docking Simulations : Software like AutoDock Vina models interactions with kinases or GPCRs, guided by the thienopyrazole core’s rigidity.
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent.
  • QSAR Models : Correlate substituent electronegativity with IC50_{50} values for lead optimization .

Advanced: How can structural modifications enhance its pharmacokinetic properties?

  • Bioisosteres : Replace the isobutyramide with a sulfonamide to improve metabolic stability.
  • Prodrug Design : Esterify the 5-oxido group for enhanced membrane permeability.
  • PEGylation : Attach polyethylene glycol to increase half-life .

Advanced: What advanced chromatographic methods resolve co-eluting impurities during purification?

  • 2D-LC : Pair ion-exchange with reverse-phase chromatography for high-resolution separation.
  • Chiral Columns : Resolve enantiomers if asymmetric centers form during synthesis.
  • MS-Guided Fractionation : Isolate impurities for structural elucidation via tandem MS .

Advanced: How does this compound compare structurally and functionally to analogs with thienopyrazole cores?

  • Functional Group Impact : Analogs with morpholinosulfonyl (e.g., ) show enhanced solubility but reduced CNS penetration vs. isobutyramide derivatives.
  • Bioactivity Trends : o-Tolyl substituents improve target affinity over phenyl analogs (e.g., ), while 5-oxido groups increase redox activity .

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